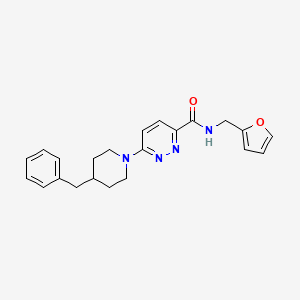

![molecular formula C9H14O4S3 B2948697 Propanoic acid, 2,2'-[carbonothioylbis(thio)]bis[2-methyl- CAS No. 355120-40-0](/img/structure/B2948697.png)

Propanoic acid, 2,2'-[carbonothioylbis(thio)]bis[2-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

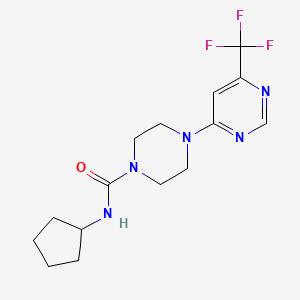

Propanoic acid, 2,2’-[carbonothioylbis(thio)]bis[2-methyl-], also known as 2,2’-[Carbonothioylbis(thio)]bis[2-methylpropanoic acid], is a chemical compound with the molecular formula C9H14O4S3 . It has an average mass of 282.400 Da and a monoisotopic mass of 282.005432 Da . This compound is also known by its IUPAC name, 2,2’- (Carbonothioyldisulfanediyl)bis (2-methylpropanoic acid) .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.4 and a melting point of 178°C . It should be stored at room temperature, in a sealed and dry condition .Scientific Research Applications

Synthesis Methods and Intermediates : Propanoic acid derivatives, such as 3-(aminothiocarbonylthio)propanoic acids, serve as intermediates in synthesizing biologically active compounds like 2-thioxo-1,3-thiazan-4-ones. These derivatives can be synthesized efficiently using anhydrous solvents to shorten the reaction time significantly (Orlinskii, 1996).

Bacterial Metabolism and Environmental Applications : Propanoic acid derivatives are involved in the bacterial metabolism of environmental pollutants like Bisphenol A. These derivatives participate in novel pathways, including oxidative skeletal rearrangement and cleavage processes, crucial for breaking down such compounds (Spivack et al., 1994).

Solar Cell Applications : In the field of solar energy, derivatives of propanoic acid are used in engineering organic sensitizers for solar cells. These derivatives enhance incident photon-to-current conversion efficiency, demonstrating their significance in photovoltaic technology (Kim et al., 2006).

Polymer and Materials Science : Propanoic acid derivatives are utilized in synthesizing branched polymers and dendrimers, serving as building blocks for advanced materials. These derivatives aid in creating polymers with specific branching and properties, relevant for various industrial applications (Annby et al., 1998), (Ma et al., 2016).

Chemical Extraction and Recovery : In chemical engineering, propanoic acid derivatives are significant in processes like reactive extraction. They play a role in the recovery of propionic acid from aqueous solutions, highlighting their importance in downstream processing and purification techniques (Keshav et al., 2009).

Pharmaceutical and Medicinal Chemistry : Propanoic acid derivatives are key in synthesizing various pharmaceutical compounds. They are involved in the creation of molecules essential for biological and medicinal applications, like the synthesis of biologically active propynoic acid derivatives (Kutubi & Kitamura, 2011).

Mechanism of Action

Target of Action

It is known that the compound is an organic sulfur compound , which suggests that it may interact with biological systems that are sensitive to sulfur-containing compounds.

Mode of Action

It is known that the compound has a strong sulfur-containing structure , which may contribute to its interactions with its targets.

Biochemical Pathways

Given its use as a preservative and antioxidant , it may be involved in pathways related to oxidative stress and preservation of biological materials.

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in organic solvents , which may influence its bioavailability and distribution within the body.

Result of Action

Given its use as a preservative and antioxidant , it may help to prevent oxidative damage and prolong the shelf-life of biological materials.

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, it should be used in a well-ventilated area to avoid inhalation of gases . It should also be stored properly, away from sources of ignition and oxidizing agents .

properties

IUPAC Name |

2-(2-carboxypropan-2-ylsulfanylcarbothioylsulfanyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4S3/c1-8(2,5(10)11)15-7(14)16-9(3,4)6(12)13/h1-4H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNUBPMMXWWWGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)SC(=S)SC(C)(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

355120-40-0 |

Source

|

| Record name | 2,2'-(Carbonothioyldisulfanediyl)bis(2-methylpropanoic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

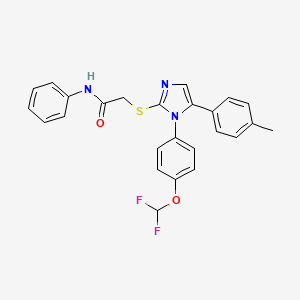

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2948614.png)

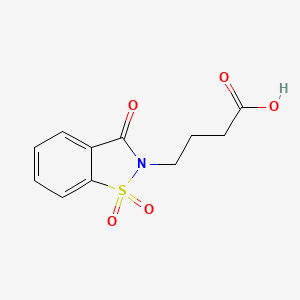

![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-ethoxyphenyl ketone](/img/structure/B2948617.png)

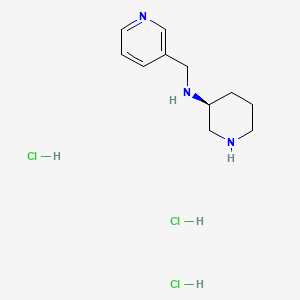

![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2948626.png)

![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2948633.png)

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2948634.png)

![N-(1-cyanocyclooctyl)-2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2948635.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2948636.png)